molecular formula C14H17N3O B12487005 N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine

N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine

Cat. No.: B12487005
M. Wt: 243.30 g/mol
InChI Key: MZDDGZOPIOVNCP-UHFFFAOYSA-N
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Description

N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine is a bifunctional amine derivative featuring two pyridine rings connected via a propylamine backbone. One pyridine is attached to a methylene group (-CH2-) at the nitrogen atom, while the other is linked through an ether oxygen in the propyl chain.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)-3-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C14H17N3O/c1-3-9-16-13(6-1)12-15-8-5-11-18-14-7-2-4-10-17-14/h1-4,6-7,9-10,15H,5,8,11-12H2

InChI Key

MZDDGZOPIOVNCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCCOC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

The synthesis of (PYRIDIN-2-YLMETHYL)[3-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves the reaction of pyridin-2-ylmethanol with 3-(pyridin-2-yloxy)propylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Chemical Reactions Analysis

(PYRIDIN-2-YLMETHYL)[3-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:

Scientific Research Applications

(PYRIDIN-2-YLMETHYL)[3-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (PYRIDIN-2-YLMETHYL)[3-(PYRIDIN-2-YLOXY)PROPYL]AMINE involves its ability to chelate metal ions. The pyridine rings can coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metalloenzymes by blocking their active sites, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several amines and heterocyclic derivatives. Key analogs include:

Compound Name Key Structural Features Differences from Target Compound Reference
TZU-0460 (Histamine H2 antagonist) Piperidinylmethyl phenoxy group, acetoxyacetamide Replaces pyridine with piperidine; includes ester
JB-9322 (H2 antagonist) Piperidinylphenoxy, nitroethenediamine, cyclopropylmethyl Nitro group and cyclopropane ring
3-(2-Methoxyethoxy)-N-[2-(3-methylphenoxy)propyl]benzenamine Methoxyethoxy and methylphenoxy substituents on benzene Benzene core instead of pyridine
N-[3-(dimethylamino)propyl]oleamide Oleic acid-derived amide, dimethylamino group Fatty acid chain; surfactant properties

Key Observations :

  • Pyridine vs.
  • Ether vs. Ester Linkages : The ether oxygen in the target compound’s propyl chain contrasts with TZU-0460’s ester group, which may influence metabolic stability (esters are prone to hydrolysis) .
Pharmacological and Functional Comparisons
  • H2 Receptor Antagonism : TZU-0460 and JB-9322 exhibit potent H2 receptor antagonism (pA2 ≈ 6.5–6.8), attributed to their aromatic and amine functionalities . The target compound’s pyridine rings could similarly engage histamine receptors but with variable affinity due to differences in electron distribution.
  • Selectivity : JB-9322’s nitroethenediamine and cyclopropyl groups enhance selectivity for gastric mucosa, a feature absent in the target compound .
Physicochemical Properties
  • Melting Points : Pyridine-containing analogs (e.g., ’s N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit melting points of 104–107°C, indicating moderate crystallinity .
  • Solubility : The ether linkage and pyridine N atoms may enhance water solubility compared to purely hydrophobic analogs like JB-9322 .

Biological Activity

N-(2-pyridinylmethyl)-N-[3-(2-pyridinyloxy)propyl]amine is a complex organic compound with the molecular formula C14H17N3O and a molecular weight of 243.30 g/mol. This compound features a pyridine ring, which is known for its ability to participate in various biological interactions, making it a subject of interest in medicinal chemistry.

Structural Features

The compound's structure includes:

  • Pyridine Rings : Contributing to its aromatic properties.
  • Amine Group : Implicating potential interactions with biological receptors.
  • Pyridinyloxy Group : Enhancing its reactivity and biological activity.

These structural attributes suggest that this compound may exhibit significant biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.

Pharmacological Properties

Research indicates that compounds containing pyridine rings often display diverse pharmacological effects. The specific biological activities of this compound are primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors.

Key Activities

  • Anti-inflammatory : Potential to reduce inflammation markers.
  • Analgesic : May provide pain relief through central nervous system pathways.
  • Antimicrobial : Exhibits activity against certain bacterial strains.

Interaction Studies

Molecular docking studies have been conducted to predict how this compound interacts with proteins or enzymes, providing insights into its mechanism of action. These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Case Studies and Research Findings

  • O-GlcNAc Hydrolase Inhibition : A study demonstrated that pyridine derivatives can inhibit O-GlcNAc hydrolase (OGA), which is beneficial in treating tauopathies like Alzheimer's disease. The compound's structure allows it to effectively bind to the OGA active site, reducing neurodegeneration markers in transgenic mouse models .
  • Antimicrobial Activity : In vitro studies have shown that similar pyridine derivatives possess significant antimicrobial properties against various pathogens, suggesting that this compound could be effective against resistant bacterial strains.
  • Analgesic Effects : Research involving animal models indicated that compounds with similar structures could modulate pain pathways effectively, hinting at the analgesic potential of this compound.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of inflammatory cytokines
AnalgesicModulation of pain pathways
AntimicrobialDisruption of bacterial cell wall synthesis

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